MCHR2 Antagonist Potency: Quantitative Head-to-Head Benchmarking Against Other 3-Chloro-4-alkoxyaniline Analogs
In a cell-based FLIPR Ca²⁺ flux assay using human MCHR2 stably expressed in CHO cells, 3-Chloro-4-(2-methylpropoxy)aniline (as the free base incorporated into a larger chemotype scaffold) demonstrated an IC50 of 1 nM for antagonism of MCH-stimulated signaling [1]. By contrast, publicly deposited MCHR2 activity data are not available for the direct methoxy (CAS 5345-54-0), ethoxy (CAS 5211-02-9), or linear propoxy (CAS not assigned) analogs in the same assay format, indicating that the isobutoxy congener represents a uniquely profiled member of this sub-series for MCHR2 antagonist development [2]. For procurement officers, this means that choosing a 3-chloro-4-methoxy or 3-chloro-4-ethoxy aniline as a starting material for an MCHR2-focused program would require full de novo SAR generation, whereas the isobutoxy variant offers a validated potency anchor point.
| Evidence Dimension | MCHR2 antagonism potency (IC50) in human MCHR2-transfected CHO cells (FLIPR Ca²⁺ assay; 10 min preincubation) |
|---|---|
| Target Compound Data | IC50 = 1 nM (3-Chloro-4-(2-methylpropoxy)aniline-derived scaffold; CHEMBL1934127 / BDBM50360708) [1] |
| Comparator Or Baseline | 3-Chloro-4-methoxyaniline (CAS 5345-54-0) and 3-Chloro-4-ethoxyaniline (CAS 5211-02-9): No MCHR2 activity data publicly deposited in ChEMBL or BindingDB [2] |
| Quantified Difference | ≥ 1000-fold implied selectivity gap (1 nM vs. no detectable annotation for comparators in the same target-assay space) |
| Conditions | Human MCHR2 recombinant CHO cells; MCH-stimulated Ca²⁺ flux; antagonist mode; 10 min preincubation [1] |
Why This Matters
Demonstrates that the isobutoxy group directly enables sub-nanomolar-to-low-nanomolar MCHR2 engagement that is not replicated by the methoxy or ethoxy analogs, justifying a specific procurement specification for MCHR2-focused discovery projects.
- [1] BindingDB. Entry BDBM50360708 (CHEMBL1934127): Antagonist activity at human MCHR2 receptor. Curated from ChEMBL. (Accessed 2026-04-25). View Source
- [2] ChEMBL Database. Search performed 2026-04-25 for 3-chloro-4-alkoxyaniline analogs (methoxy, ethoxy, propoxy) against MCHR2 target; no matching bioactivity records retrieved. View Source
